Tiplaxtinin - 393105-53-8

Tiplaxtinin

Catalog Number: EVT-285729
CAS Number: 393105-53-8
Molecular Formula: C24H16F3NO4
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tiplasinin is a member of indole-3-acetic acids.
Future Directions

Future research directions for Tiplaxtinin involve exploring its therapeutic potential in various diseases, refining its use in specific wound healing scenarios, and further understanding its impact on cellular processes like senescence and metabolism. [, , ] Specific directions include:

  • Clinical trials for various diseases: Based on its preclinical success, Tiplaxtinin warrants further investigation in clinical trials for conditions like thrombosis, obesity, cancer, and fibrosis. []
  • Targeted therapeutic strategies: Future studies should investigate tailoring Tiplaxtinin application based on disease stage and specific molecular mechanisms, such as its influence on macrophage polarization and VE-cadherin trafficking. [, , ]
  • Combination therapies: Combining Tiplaxtinin with other therapeutic agents, like TMZ for malignant glioma or anti-IL6R antibodies for colorectal cancer, could enhance its efficacy and potentially overcome resistance mechanisms. [, ]

PAI-1 (Plasminogen Activator Inhibitor-1)

  • Compound Description: PAI-1, a serine protease inhibitor, is a key regulator of fibrinolysis and a primary inhibitor of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) [, , , , , , , , , , , , , , , , , , , , , ]. Elevated levels of PAI-1 have been linked to various conditions, including thrombosis, fibrosis, obesity, and cancer.
  • Relevance: PAI-1 is the primary target of Tiplaxtinin. Tiplaxtinin exerts its therapeutic effects by directly binding to and inhibiting the activity of PAI-1 [, , , , , , , , , , , , , , , , , , , , , , ].

Urokinase-type plasminogen activator (uPA)

  • Compound Description: uPA is a serine protease involved in the breakdown of fibrin clots and extracellular matrix (ECM) degradation [, ]. It plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor invasion.
  • Relevance: uPA is a key substrate of PAI-1. Tiplaxtinin, by inhibiting PAI-1, enhances the activity of uPA, leading to increased fibrinolysis and ECM degradation [, ].

Tissue-type plasminogen activator (tPA)

  • Compound Description: tPA is another serine protease that converts plasminogen into plasmin, thereby promoting fibrinolysis [, ]. It is primarily synthesized in endothelial cells and is used clinically as a thrombolytic agent.
  • Relevance: tPA is a substrate of PAI-1. Tiplaxtinin, by inhibiting PAI-1, indirectly enhances tPA activity, contributing to its antithrombotic effects [, ].

Vitronectin

  • Compound Description: Vitronectin is a glycoprotein found in the extracellular matrix (ECM) and blood []. It plays a role in cell adhesion, migration, and hemostasis.
  • Relevance: PAI-1 can bind to vitronectin, and this interaction modulates PAI-1's activity and localization []. Tiplaxtinin has been shown to preferentially inhibit free PAI-1, while its activity against vitronectin-bound PAI-1 is limited [, , ].

MDI-2268

  • Compound Description: MDI-2268 is another small-molecule inhibitor of PAI-1 []. It is structurally distinct from Tiplaxtinin.
  • Relevance: Like Tiplaxtinin, MDI-2268 demonstrates therapeutic benefits in preclinical models of atherosclerosis and metabolic dysfunction by inhibiting PAI-1 activity []. This highlights PAI-1 as a promising drug target for these diseases and suggests the potential for developing other PAI-1 inhibitors with therapeutic potential.

Temozolomide (TMZ)

  • Compound Description: TMZ is a chemotherapeutic agent used in the treatment of glioblastoma, a type of malignant brain tumor []. It works by damaging the DNA of cancer cells.
Source and Classification

Tiplaxtinin was developed as part of efforts to create effective inhibitors of PAI-1, which plays a critical role in regulating fibrinolysis and is implicated in various pathological conditions. It is classified under indole derivatives and is recognized for its oral bioavailability and efficacy in preclinical models. The compound has been noted for its ability to inhibit PAI-1 with an IC50 value of approximately 2.7 µM, indicating significant potency against the target enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of tiplaxtinin involves several key steps, primarily focusing on the creation of indole oxoacetic acid derivatives. The process typically includes the following stages:

  1. Formation of Indole Core: The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  2. Functionalization: Subsequent reactions introduce the α-oxo and phenylmethyl groups, as well as the trifluoromethoxy substituent, which are critical for biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels (≥98%) for biological testing .

The synthetic route has been optimized to allow for efficient production and scalability, making it suitable for further pharmacological studies.

Molecular Structure Analysis

Structure and Data

Tiplaxtinin's molecular formula is C24H16F3NO4, with a molecular weight of 439.4 g/mol. The structure includes:

  • An indole ring system
  • An α-oxo group
  • A phenylmethyl moiety
  • A trifluoromethoxy group

The three-dimensional conformation of tiplaxtinin is crucial for its interaction with PAI-1, particularly at the central cleft region where binding occurs . Structural analyses have demonstrated that tiplaxtinin occupies a specific binding site that overlaps with other known inhibitors, suggesting a competitive inhibition mechanism.

Chemical Reactions Analysis

Reactions and Technical Details

Tiplaxtinin primarily acts through competitive inhibition of PAI-1, disrupting its interaction with tissue-type plasminogen activator (tPA). Key reactions include:

  1. Inhibition of PAI-1/tPA Complex Formation: Tiplaxtinin binds to PAI-1, preventing the formation of the active complex with tPA, which is essential for fibrinolysis.
  2. Stabilization of Latent PAI-1 Form: The binding promotes the conversion of PAI-1 to its latent form, thereby reducing its activity .

These mechanisms have been elucidated through various biochemical assays and structural studies.

Mechanism of Action

Process and Data

The mechanism by which tiplaxtinin exerts its effects involves several steps:

  1. Binding Affinity: Tiplaxtinin binds to the flexible joint region defined by helices D and E and strand 1 of β-sheet A in PAI-1.
  2. Conformational Changes: This binding induces conformational changes in PAI-1 that stabilize its inactive form.
  3. Inhibition of Proteolytic Activity: By preventing the interaction between PAI-1 and tPA, tiplaxtinin effectively reduces the proteolytic activity that would normally lead to fibrinolysis .

This multi-step process highlights the compound's role as a potent modulator of fibrinolytic pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tiplaxtinin exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents such as dimethylformamide (DMF) and ethanol.
  • Stability: The compound is stable for at least four years when stored at -20°C.
  • UV/Vis Absorption: The maximum absorption wavelengths are at 252 nm and 328 nm, which are relevant for analytical detection methods .

These properties are essential for determining appropriate storage conditions and formulation strategies.

Applications

Scientific Uses

Tiplaxtinin has several promising applications in scientific research:

  1. Cancer Research: It has been shown to inhibit tumor growth and angiogenesis in various cancer models, making it a candidate for cancer therapeutics.
  2. Thrombosis Management: Due to its ability to modulate fibrinolysis, tiplaxtinin may be useful in developing treatments for thrombotic disorders.
  3. Adipocyte Differentiation Studies: The compound also inhibits differentiation in human adipocytes, providing insights into metabolic disorders linked with obesity .

Properties

CAS Number

393105-53-8

Product Name

Tiplaxtinin

IUPAC Name

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid

Molecular Formula

C24H16F3NO4

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31)

InChI Key

ODXQFEWQSHNQNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)(oxo)acetic acid
PAI 039
PAI-039
PAI039 cpd
tiplaxtinin

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.